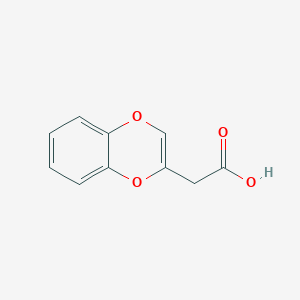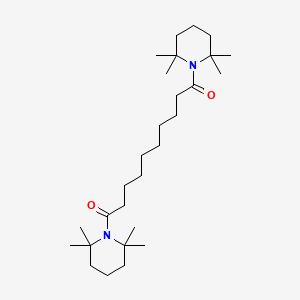![molecular formula C22H18FN3O4 B15173284 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-81-0](/img/structure/B15173284.png)
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a synthetic compound that combines the structural features of quinoline and tryptophan. The incorporation of a fluorine atom and a quinoline moiety into the tryptophan structure enhances its biological activity and provides unique properties that make it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, including the introduction of the fluorine atom, the formation of the quinoline moiety, and the coupling with L-tryptophan. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the quinoline ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Quinoline Formation: Synthesis of the quinoline moiety through cyclization reactions involving aniline derivatives and carbonyl compounds.
Coupling with L-Tryptophan: The final step involves coupling the fluorinated quinoline with L-tryptophan using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanisms.
Biology: Studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the quinoline moiety can inhibit enzyme activity by interfering with the enzyme’s active site. The compound may also modulate signaling pathways by binding to receptors and altering their activity.
類似化合物との比較
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a quinoline moiety, known for their antibacterial activity.
Quinoline Derivatives: Compounds with a quinoline core structure, used in various therapeutic applications.
Fluorinated Amino Acids: Amino acids with a fluorine atom, studied for their unique biochemical properties.
Uniqueness
5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is unique due to its combination of a fluorinated quinoline and L-tryptophan, providing a distinct set of biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
918440-81-0 |
|---|---|
分子式 |
C22H18FN3O4 |
分子量 |
407.4 g/mol |
IUPAC名 |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18FN3O4/c23-16-5-6-19-17(9-16)15(11-25-19)8-20(21(27)28)26-22(29)30-12-13-7-14-3-1-2-4-18(14)24-10-13/h1-7,9-11,20,25H,8,12H2,(H,26,29)(H,27,28)/t20-/m0/s1 |
InChIキー |
IRHYNOVXYXYKMN-FQEVSTJZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)



![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
